molecular formula C23H17N3O5S B2472975 4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886928-17-2

4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2472975
CAS RN: 886928-17-2
M. Wt: 447.47
InChI Key: MJMBQGKHGCDNGK-UHFFFAOYSA-N
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Description

4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Compounds related to 4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have shown promising anticancer activities. A series of substituted benzamides was designed, synthesized, and evaluated against four cancer cell lines, demonstrating moderate to excellent anticancer activity. This indicates the potential of these compounds as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Anti-Inflammatory and Anti-Cancer Agents

Another study synthesized novel substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, showcasing their application as anti-inflammatory and anti-cancer agents. These findings further emphasize the versatility of the compound's framework in developing treatments for inflammation and cancer (Gangapuram & Redda, 2009).

Antimicrobial Activity

Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed significant antimicrobial activity. These derivatives exhibited moderate to high activity against both Gram-negative and Gram-positive bacteria, highlighting the compound's potential in addressing antimicrobial resistance issues (Khalid et al., 2016).

Cardiovascular Applications

The (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives were investigated for their Na+/H+ antiporter inhibitory activity, which is beneficial for preserving cellular integrity during cardiac ischemia and reperfusion. This suggests a potential application in treating acute myocardial infarction, offering a new approach to cardiovascular therapy (Baumgarth et al., 1997).

properties

IUPAC Name

4-benzoyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-32(29,30)19-9-5-8-18(14-19)22-25-26-23(31-22)24-21(28)17-12-10-16(11-13-17)20(27)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMBQGKHGCDNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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